molecular formula C15H16FN3O B12238597 6-cyclopropyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine

6-cyclopropyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine

Cat. No.: B12238597
M. Wt: 273.30 g/mol
InChI Key: DJMVRADWEHWDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclopropyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. The choice of boron reagents and palladium catalysts plays a crucial role in the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-cyclopropyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 6-cyclopropyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine is unique due to its specific structural features, such as the presence of a cyclopropyl group and a phenoxyethyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H16FN3O

Molecular Weight

273.30 g/mol

IUPAC Name

6-cyclopropyl-5-fluoro-N-(2-phenoxyethyl)pyrimidin-4-amine

InChI

InChI=1S/C15H16FN3O/c16-13-14(11-6-7-11)18-10-19-15(13)17-8-9-20-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,17,18,19)

InChI Key

DJMVRADWEHWDSN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NC=N2)NCCOC3=CC=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.